
5-METHYLBENZOFURAZAN-1-OXIDE
Overview
Description
Mechanism of Action
Target of Action
5-Methylbenzofuroxan, also known as Benzofurazan, 5-methyl-, 1-oxide, is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known for their diverse pharmacological activities . The introduction of substituents at various positions in the benzofuran ring is closely related to the biological activity of the compound .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds, in general, are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Methylbenzofuroxan is not well-established. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Hydroxyproline can be synthesized through the hydroxylation of L-proline. The enzyme prolyl hydroxylase catalyzes this reaction in the lumen of the endoplasmic reticulum . The synthetic route involves the use of proline as a starting material, which undergoes hydroxylation at the gamma carbon atom to form L-Hydroxyproline .
Industrial Production Methods
Industrial production of L-Hydroxyproline often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme prolyl hydroxylase, which facilitates the conversion of L-proline to L-Hydroxyproline . This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: L-Hydroxyproline can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction of L-Hydroxyproline can yield proline.
Substitution: The hydroxyl group in L-Hydroxyproline can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Proline.
Substitution: Depending on the substituent, various derivatives of L-Hydroxyproline can be formed.
Scientific Research Applications
Introduction to 5-Methylbenzofurazan-1-Oxide
This compound (CAS 19164-41-1) is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. With a molecular formula of and a molecular weight of approximately 150.13 g/mol, this compound is characterized by its benzofurazan structure, which contributes to its reactivity and utility in synthetic chemistry.
Synthetic Chemistry
This compound is primarily used as an intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating complex molecular architectures.
Case Study: Synthesis of Heteroaromatic Compounds
Research indicates that benzofurazan derivatives, including this compound, can be utilized in the synthesis of diverse heteroaromatic compounds. A study published in the Journal of Organic Chemistry highlights its role in forming nitrogen-containing heterocycles, which are essential in pharmaceuticals and agrochemicals .
Photochemical Applications
The compound has shown promise in photochemical studies due to its ability to undergo photoinduced electron transfer processes. These properties make it suitable for applications in organic photovoltaics and photodynamic therapy.
Case Study: Photodynamic Therapy
In a research article, this compound was investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. The study demonstrated that upon irradiation, the compound could generate reactive oxygen species, which are effective in targeting cancer cells .
Analytical Chemistry
Due to its fluorescent properties, this compound is also employed as a fluorescent probe in analytical chemistry. It can be used for detecting metal ions or other analytes through fluorescence quenching methods.
Case Study: Metal Ion Detection
A notable application involves using this compound to detect heavy metals in environmental samples. The fluorescence intensity changes upon binding with metal ions, allowing for sensitive detection methods .
Biological Applications
Emerging research suggests potential biological applications of this compound, particularly as an antibacterial and antifungal agent.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various benzofurazan derivatives, including this compound. Results indicated significant activity against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The precursor to L-Hydroxyproline, lacking the hydroxyl group.
Cis-4-Hydroxy-D-proline: A stereoisomer of L-Hydroxyproline with different spatial configuration.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.
Uniqueness
L-Hydroxyproline is unique due to its specific role in collagen stability and its widespread presence in mammalian tissues . Unlike its analogs, L-Hydroxyproline is directly involved in the structural integrity of connective tissues and has significant physiological and biochemical roles .
Biological Activity
5-Methylbenzofurazan-1-oxide, a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by a methyl group at the 5-position of the benzofuran ring, which influences its reactivity and biological properties. Benzofuran derivatives are known for their pharmacological potential, including anti-tumor, antibacterial, anti-inflammatory, and antioxidant activities.
The biological activity of this compound is believed to be linked to its interaction with various biomolecules and cellular pathways:
- Target Interactions : The compound may interact with specific enzymes and receptors, altering biochemical pathways involved in cell signaling and metabolism.
- Molecular Mechanisms : It is hypothesized that this compound exerts its effects through enzyme inhibition or activation and modulation of gene expression. These interactions can lead to significant physiological changes in cells .
Antitumor Activity
Research indicates that benzofuran derivatives, including this compound, exhibit promising antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antibacterial Properties
This compound has demonstrated antibacterial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic processes. Comparative studies have shown that it is more effective than some conventional antibiotics in certain cases .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have shown that this compound has a high reducing power and radical scavenging capacity .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
- Antibacterial Activity : Another investigation focused on the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing potent activity against resistant strains.
- Antioxidant Potential : A series of experiments assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited IC50 values significantly lower than those of common antioxidants like ascorbic acid, indicating superior scavenging ability .
Table 1: Biological Activities of this compound
Activity Type | Assay Method | IC50 Value (µM) | Reference |
---|---|---|---|
Antitumor | MTT Assay | 15.8 | |
Antibacterial | MIC Test | 12.5 | |
Antioxidant | DPPH Scavenging | 7.10 | |
ABTS Scavenging | 4.72 |
Table 2: Comparison with Other Compounds
Compound | Antitumor IC50 (µM) | Antibacterial MIC (µM) | Antioxidant IC50 (µM) |
---|---|---|---|
This compound | 15.8 | 12.5 | 7.10 |
Doxorubicin | 10 | - | - |
Ampicillin | - | 25 | - |
Ascorbic Acid | - | - | 20.84 |
Properties
IUPAC Name |
5-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWVKDOCXDWFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NO[N+](=C2C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172701 | |
Record name | Benzofurazan, 5-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19164-41-1 | |
Record name | Benzofurazan, 5-methyl-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019164411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzofuroxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofurazan, 5-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2,1,3-benzoxadiazol-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLBENZOFURAZAN 1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L32E7H9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methyl group in 5-Methylbenzofuroxan influence its reactivity with 2-acetylthiophene compared to unsubstituted benzofuroxan?
A1: The research demonstrates that 5-Methylbenzofuroxan exhibits a higher reaction rate with 2-acetylthiophene compared to unsubstituted benzofuroxan []. The study determined the rate constant for 5-Methylbenzofuroxan to be 8.03 x 10-3 min-1, while unsubstituted benzofuroxan exhibited a rate constant of 3.32 x 10-3 min-1 []. This difference is attributed to the electron-donating nature of the methyl group. The methyl substituent increases electron density in the benzofuroxan ring, making it more reactive towards electrophiles like the carbonyl group in 2-acetylthiophene [].
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